ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-5-amine: This can be achieved by reacting 1-methylpyrazole with an appropriate amination reagent.
Acylation: The 1-methyl-1H-pyrazol-5-amine is then acylated with ethyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)methanol]amino}benzoate.
Substitution: Formation of 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid.
Scientific Research Applications
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core structure and exhibit similar chemical reactivity.
Ethyl 2-aminobenzoate derivatives: These compounds share the benzoate ester functionality and are used in similar synthetic applications.
Uniqueness
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the combination of the pyrazole and benzoate moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)10-6-4-5-7-11(10)16-13(18)12-8-9-15-17(12)2/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIIEGCHZTAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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